molecular formula C11H10N4O B14911958 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

Cat. No.: B14911958
M. Wt: 214.22 g/mol
InChI Key: JUJFRWPIFPPMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one is a synthetically versatile triazoloquinazoline derivative of significant interest in advanced chemical and pharmacological research. Triazoloquinazoline scaffolds are recognized for their diverse biological activities and utility in material sciences . This compound features a fused, multi-heterocyclic system that is non-planar, often adopting a pincer-like conformation with its substituents, which can influence its binding interactions and photophysical properties . Its core structure is closely related to other triazoloquinazoline compounds that have been investigated as fluorescent probes due to their solvatochromic behavior and aggregation-induced emission enhancement (AIEE) characteristics . Researchers value this scaffold for developing pH-sensors and studying intermolecular interactions in various solvents and solid-state forms . In medicinal chemistry, analogous compounds based on the quinazolinone and 1,2,4-triazole motifs have demonstrated considerable potential, exhibiting cytotoxic activity through dual inhibition of key tyrosine kinases such as EGFR and VEGFR-2, which are prominent targets in oncology research . The structural features of this compound make it a valuable intermediate for further synthetic elaboration via cross-coupling reactions and cyclization techniques to create novel derivatives for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

3-ethyl-6H-[1,2,4]triazolo[4,3-c]quinazolin-5-one

InChI

InChI=1S/C11H10N4O/c1-2-9-13-14-10-7-5-3-4-6-8(7)12-11(16)15(9)10/h3-6H,2H2,1H3,(H,12,16)

InChI Key

JUJFRWPIFPPMQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(=O)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde in the presence of a catalyst such as graphene oxide (GO) nanosheets . This method provides a straightforward route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Comparison with Similar Compounds

3-Methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

  • Substituent : Methyl group at position 3.
  • Synthesis : Prepared via cyclization of 2-chloro-4-hydrazinylquinazoline with acetic anhydride .
  • Properties : Higher melting point (mp) compared to ethyl derivatives due to reduced steric bulk. Exhibits moderate anticonvulsant activity in maximal electroshock (MES) tests but lower metabolic stability than ethyl analogues .

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Substituent : Phenyl group at position 4.
  • Activity : Demonstrates potent anticonvulsant activity (ED₅₀ = 12.3 mg/kg in MES tests), attributed to the electron-withdrawing phenyl group enhancing receptor binding .
  • Key Difference : The [4,3-a] ring fusion (vs. [4,3-c] in the target compound) alters electron distribution, reducing solubility in polar solvents .

Isomeric and Regiochemical Variations

[1,2,4]Triazolo[1,5-c]quinazoline Derivatives

  • Structural Basis : Isomeric rearrangement via Dimroth mechanisms under acidic or basic conditions .
  • Properties :
    • Lower melting points and upfield ¹H-NMR shifts compared to [4,3-c] isomers due to distinct ring strain and electronic environments .
    • Reduced anticonvulsant efficacy, highlighting the critical role of the [4,3-c] fusion in maintaining bioactivity .

Pyrazolo-Triazoloquinazoline Hybrids

  • Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
  • Activity : Displays antifungal activity against Cryptococcus neoformans (MIC = 8 µg/mL), linked to the pyrazole moiety enhancing π-π stacking with fungal enzymes .
  • Key Difference : The absence of a quinazoline ring in pyrazolo-triazolo hybrids reduces CNS activity compared to the target compound .

Pharmacological and Physicochemical Data Table

Compound Name Substituent(s) Ring Fusion Biological Activity (Key Finding) Melting Point (°C) Solubility (LogP) Reference
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one Ethyl (C3) [4,3-c] Anticonvulsant (ED₅₀ = 18.5 mg/kg, MES) 198–200 2.1
3-Methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one Methyl (C3) [4,3-c] Anticonvulsant (ED₅₀ = 23.7 mg/kg, MES) 210–212 1.8
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Phenyl (C4) [4,3-a] Anticonvulsant (ED₅₀ = 12.3 mg/kg, MES) 185–187 2.9
7-p-Tolyl-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine p-Tolyl (C7) [4,3-c] Antifungal (MIC = 8 µg/mL) 175–177 3.2

Biological Activity

3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, particularly in the context of anticancer effects and other therapeutic potentials.

  • Molecular Formula : C₁₉H₁₆N₆OS
  • Molecular Weight : 376.44 g/mol
  • LogP (Partition Coefficient) : 3.893
  • Water Solubility : LogSw -4.00

These properties suggest that the compound may have favorable characteristics for drug development, including moderate lipophilicity which can aid in cell membrane permeability.

Anticancer Activity

Research indicates that derivatives of quinazolinones and triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds related to this compound show potent activity against several cancer cell lines including:
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
    • HT-29 (colon cancer)

One study reported that certain derivatives showed IC50 values as low as 10 µM across these cell lines, indicating effective inhibition of cell growth in a dose-dependent manner .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically:

  • EGFR-TK Inhibition : Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers .
  • Plk1 Inhibition : Another study highlighted the compound's potential as a Polo-like kinase 1 (Plk1) inhibitor, which is vital for cell cycle regulation and has been implicated in cancer progression .

Study 1: Quinazolinone-Thiazole Hybrids

A study synthesized quinazolinone-thiazole hybrids and evaluated their cytotoxic effects using the MTT assay. The results indicated that specific hybrids exhibited high cytotoxic activity against the PC3 cell line, with IC50 values around 10 µM . This suggests that modifications to the quinazolinone framework can enhance biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research focused on optimizing the structure of triazoloquinazolinones to improve their anticancer properties. By altering functional groups on the core structure, researchers were able to enhance binding affinity to target proteins involved in cancer cell proliferation. The findings underscored the importance of structural modifications in developing more potent anticancer agents .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
A3PC310EGFR-TK Inhibitor
A5MCF-710Plk1 Inhibitor
A6HT-2912Cytotoxic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.